molecular formula C9H9NO3S2 B8666456 5-methoxy-1-benzothiophene-2-sulfonamide

5-methoxy-1-benzothiophene-2-sulfonamide

Cat. No.: B8666456
M. Wt: 243.3 g/mol
InChI Key: SPHFFWSPWNZWSL-UHFFFAOYSA-N
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Description

5-methoxy-1-benzothiophene-2-sulfonamide is an organosulfur compound with the molecular formula C9H9NO3S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-benzothiophene-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-methoxybenzo[b]thiophene with sulfonamide derivatives under specific conditions. For instance, the reaction between 5-methoxybenzo[b]thiophene and sulfonamide in the presence of a suitable catalyst and solvent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methoxybenzo[b]thiophene-2-sulfone .

Scientific Research Applications

5-methoxy-1-benzothiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1-benzothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition is due to the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Thienylthio)thiophene-2-sulfonamide
  • 5-(Aminomethyl)thiophene-2-sulfonamide
  • 4-Nitrothiophene-2-sulfonamide

Uniqueness

5-methoxy-1-benzothiophene-2-sulfonamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different inhibitory effects on enzymes and other molecular targets .

Properties

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

5-methoxy-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C9H9NO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12)

InChI Key

SPHFFWSPWNZWSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

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